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Get Quote

Eed226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb

Repressive Complex 2 (PRC2).[1][2] It functions by directly binding to the H3K27me3 binding

pocket of the Embryonic Ectoderm Development (EED) subunit, a core component of the

PRC2 complex.[2][3] This binding induces a conformational change in EED, leading to a loss of

PRC2 activity.[1][3] This guide provides a comparative analysis of the selectivity profile of

Eed226 against other PRC2 inhibitors, supported by experimental data and detailed

methodologies.

PRC2 Signaling Pathway
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic

regulator that catalyzes the methylation of histone H3 on lysine 27 (H3K27).[3][4] The catalytic

activity resides in the EZH2 subunit, which transfers a methyl group from the cofactor S-

adenosylmethionine (SAM) to H3K27.[5] The EED subunit recognizes and binds to

trimethylated H3K27 (H3K27me3), an interaction that allosterically enhances EZH2's

methyltransferase activity, propagating the repressive H3K27me3 mark and leading to

transcriptional silencing.[3][5] Eed226 disrupts this cycle by binding to the H3K27me3 pocket

on EED, thereby preventing the allosteric activation of EZH2.[3]
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PRC2 signaling pathway and mechanism of Eed226 action.

Comparative Selectivity Data
Eed226 demonstrates high selectivity for the PRC2 complex. In enzymatic assays, it exhibited

potent inhibition of PRC2 with an IC50 of 23.4 nM (using H3K27me0 peptide as a substrate)

and 53.5 nM (using a mononucleosome substrate).[1] Importantly, it showed remarkable

selectivity for the PRC2 complex over a panel of 21 other protein methyltransferases and

kinases, with IC50 values greater than 100 μM for most other targets.[4] The only other histone

methyltransferase significantly inhibited is the EZH1-PRC2 complex.[1]
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Compound Target Assay Type IC50 / Kd
Selectivity
Notes

Eed226
PRC2 (Peptide

Substrate)
Enzymatic 23.4 nM (IC50)

Highly selective

over 20 other

methyltransferas

es (IC50 >100

μM).[4]

PRC2

(Nucleosome

Substrate)

Enzymatic 53.5 nM (IC50)

Also inhibits the

EZH1-PRC2

complex.[1]

EED Binding (SPR) 82 nM (Kd)

Binds directly to

the H3K27me3

pocket.[1]

PRC2 Complex Binding (SPR) 114 nM (Kd)

Does not disrupt

the core PRC2

complex.[1]

G401 Cells

(H3K27me3)

Cell-based

ELISA
0.22 μM (IC50)

Reduces global

H3K27me3

levels.[1][5]

A-395 PRC2
Radioactivity

Assay
18 nM (IC50)

A potent and

selective EED

inhibitor.[5]

H3K27me3

Reduction (Cells)
Cell-based Assay 90 nM (IC50)

Phenocopies

EZH2 inhibitors

in latency

reversal models.

[5][6]

EEDi-5285 EED Binding Assay 0.2 nM

88-fold more

potent in binding

to EED than

Eed226.[4]
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Karpas422 Cells
Proliferation

Assay
0.5 nM

364-fold more

potent in cell

growth inhibition

than Eed226.[4]

Tazemetostat

(EPZ-6438)

EZH2 (Wild-

Type)
Enzymatic 24 nM (Ki)

SAM-competitive

EZH2 inhibitor.[7]

EZH2 (Y641N

Mutant)
Enzymatic 2.5 nM (Ki)

More potent

against certain

EZH2 mutants.

GSK126
EZH2 (Wild-

Type)
Enzymatic 9.9 nM (IC50)

SAM-competitive

EZH2 inhibitor.[5]

EZH2 (Y641F

Mutant)
Enzymatic 0.5 nM (IC50)

Highly potent

against specific

EZH2 mutants.

Experimental Workflow for Selectivity Profiling
Evaluating the selectivity of an EED inhibitor like Eed226 involves a multi-step process, starting

from biochemical assays to confirm direct target engagement and moving to cell-based assays

to assess functional consequences and off-target effects.
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General workflow for evaluating EED inhibitor selectivity.
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Experimental Protocols
PRC2 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively measures the methyltransferase activity of the PRC2 complex.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the

methylation of a biotinylated H3K27me0 peptide substrate by the PRC2 enzyme complex.[8]

Methodology:

The PRC2 complex, S-adenosylmethionine (SAM), and the biotinylated H3K27me0

peptide substrate are combined in an assay buffer.[8]

Serial dilutions of Eed226 (or other inhibitors) are added to the reaction mixture.

The reaction is incubated to allow for enzymatic methylation.

The reaction is stopped, and detection reagents are added: an Europium cryptate-labeled

anti-H3K27me2/3 antibody (donor) and streptavidin-conjugated XL665 (acceptor).[8]

If methylation has occurred, the antibody binds the peptide, bringing the donor and

acceptor fluorophores into proximity, resulting in a FRET signal.

The signal is read on a compatible plate reader, and IC50 values are calculated by plotting

the signal against the inhibitor concentration.

EED-H3K27me3 Binding Assay (AlphaScreen)
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between

the EED subunit and its activating ligand, H3K27me3.[8][9]

Principle: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) format is

used to detect the binding of His-tagged EED to a biotinylated H3K27me3 peptide.

Methodology:

Serially diluted Eed226 is added to wells of a 384-well plate.[8]
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A solution containing His-tagged EED protein and biotinylated H3K27me3 peptide is

added and incubated with the compound.[8]

Nickel chelate-coated Alpha Donor beads and streptavidin-coated Alpha Acceptor beads

are added.

In the absence of an inhibitor, the His-EED binds the biotin-H3K27me3 peptide, bringing

the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor

bead releases singlet oxygen, which excites the acceptor bead, leading to light emission

at 520-620 nm.

Eed226 competes with the H3K27me3 peptide for binding to EED, disrupting the

interaction and reducing the AlphaScreen signal in a dose-dependent manner.[9]

IC50 values are determined from the dose-response curve.

Cellular H3K27me3 Quantification (Western Blot)
This cell-based assay assesses the functional effect of the inhibitor on the global levels of the

H3K27me3 epigenetic mark within cells.[1][10]

Principle: Western blotting is used to detect and quantify the levels of H3K27me3 relative to

total histone H3 in cells treated with the inhibitor.

Methodology:

Select a sensitive cell line (e.g., G401 rhabdoid tumor cells or Karpas-422 lymphoma

cells).[1][4]

Culture the cells and treat them with various concentrations of Eed226 (e.g., 0.1 to 10 µM)

for a specified duration (e.g., 48-72 hours).[1]

Harvest the cells and perform histone extraction.

Quantify protein concentration using a BCA assay.[10]

Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
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Probe the membrane with a primary antibody specific for H3K27me3 and a separate

primary antibody for total Histone H3 (as a loading control).[1][10]

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal

using a chemiluminescent substrate.[10]

Quantify the band intensities to determine the dose-dependent reduction in the H3K27me3

mark.

In conclusion, Eed226 is a highly selective allosteric inhibitor of PRC2. It demonstrates potent

enzymatic and cellular activity with minimal off-target effects on a broad range of other

methyltransferases and kinases.[1][4] Its mechanism of action, targeting the regulatory EED

subunit rather than the catalytic EZH2 subunit, provides an alternative strategy for PRC2

inhibition and may be effective against tumors that have developed resistance to SAM-

competitive EZH2 inhibitors.[3][4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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